
Mannitol
Overview
Description
Mannitol (C₆H₁₄O₆) is a six-carbon sugar alcohol and a stereoisomer of sorbitol. It is naturally occurring in algae, fungi, and plants, and is synthesized industrially via hydrogenation of fructose or glucose . Key properties include:
- Polymorphism: Exists in three crystalline forms (α, β, δ) and a hemihydrate (MHH), each with distinct solubility, stability, and compaction behaviors .
- Applications: Used as an excipient in tablets (direct compression agent), osmotic diuretic for cerebral edema, sweetener in sugar-free products, and stabilizer in biopharmaceuticals .
Preparation Methods
Industrial Synthesis of Mannitol
Catalytic Hydrogenation of Fructose
The predominant industrial method involves hydrogenating high-fructose feedstocks under elevated temperatures (100–150°C) and pressures (100–150 psi) using nickel-based catalysts. Fructose sources include hydrolyzed sucrose (invert sugar) or starch-derived high-fructose corn syrup (HFCS). Chromatographic purification precedes hydrogenation to achieve 90–95% fructose purity, which is critical for maximizing this compound yield .
The reaction mechanism proceeds via heterogeneous catalysis, where fructose adsorbs onto the nickel surface, undergoes hydrogenation at the ketone group, and desorbs as a mixture of this compound and sorbitol. Typical yields range from 48% to 50% this compound, with sorbitol constituting the remainder . Recent innovations employ bimetallic nanocatalysts (e.g., PVP-stabilized CoNiB) to enhance selectivity, achieving 55% this compound yield while reducing metal leaching .
Table 1: Comparative Performance of Catalysts in Fructose Hydrogenation
Catalyst | Temperature (°C) | Pressure (psi) | This compound Yield (%) | Byproducts |
---|---|---|---|---|
Raney Nickel | 120 | 120 | 48–50 | Sorbitol, Glucose |
CoNiB Nanocatalyst | 100 | 100 | 55 | Trace Sorbitol |
Substrate Optimization and Cost Challenges
Economic viability hinges on feedstock selection. Starch-derived HFCS is cost-effective but requires multi-step enzymatic processing (α-amylase, glucoamylase, glucose isomerase) to yield fructose. In contrast, sucrose hydrolysis provides simpler invert sugar but at higher raw material costs . Industrial facilities often blend substrates; for example, combining HFCS (42% fructose) with invert sugar (50% fructose) improves yield-to-cost ratios .
A critical limitation is the racemic product mixture, necessitating energy-intensive crystallization for this compound isolation. Advances in membrane filtration and simulated moving bed (SMB) chromatography have reduced purification costs by 20–30% compared to traditional fractional crystallization .
Biotechnological Production of this compound
Microbial Fermentation Using Lactic Acid Bacteria
Heterofermentative lactic acid bacteria (LAB), particularly Leuconostoc pseudomesenteroides and Lactobacillus intermedius, convert fructose into this compound via the this compound dehydrogenase (MDH) pathway. These strains co-metabolize glucose and fructose in a 1:2 ratio, regenerating NADH through glucose dehydrogenase (GDH) activity . Fed-batch bioreactors achieve yields up to 213 g/L this compound, with volumetric productivities of 4.7–5.9 g/L/h .
Table 2: this compound Production by Microbial Strains
Microorganism | Substrate | Bioreactor Mode | Yield (g/L) | Productivity (g/L/h) |
---|---|---|---|---|
L. intermedius NRRL B-3693 | Fructose | Fed-batch | 209 | 5.9 |
Candida magnoliae | Fructose/Glucose | Continuous | 213 | 1.03 |
Metabolic Engineering and Cofactor Regeneration
Genetic modifications in Escherichia coli and Bacillus megaterium have enabled overexpression of MDH and formate dehydrogenase (FDH) to address NADH limitation. For instance, B. megaterium expressing Leuconostoc MDH and Mycobacterium FDH achieves 22 g/L this compound in fed-batch systems by coupling formate oxidation to NADH regeneration . However, product inhibition (Ki = 45 mM for MDH) and high Km values for fructose (120 mM) limit substrate concentrations .
Natural Extraction of this compound
Supercritical Fluid Extraction from Seaweed
This compound constitutes 20–30% of dry weight in brown algae (Laminaria spp.) and 90% in plane tree exudates. Supercritical CO₂ extraction at 40–60°C and 100–300 bar efficiently isolates this compound with 76.75% yield, surpassing Soxhlet extraction (18% yield) in both purity and solvent efficiency . Subcritical water (150–250°C, 50 bar) further enhances extraction kinetics, reducing processing time by 40% .
Table 3: Extraction Efficiency by Method
Method | Solvent | Yield (%) | Purity (%) | Environmental Impact |
---|---|---|---|---|
Soxhlet | Ethanol/Water | 18 | 85 | High |
Supercritical CO₂ | CO₂ | 76.75 | 98 | Low |
Subcritical Water | H₂O | 82 | 95 | Moderate |
Challenges in Scale-Up
Despite ecological benefits, supercritical systems face industrial hesitancy due to high capital costs for pressure-resistant reactors. Hybrid approaches, such as subcritical water pre-treatment followed by enzymatic purification, are being piloted to balance scalability and sustainability .
Critical Factors Influencing Production Efficiency
pH and Temperature Optimization
-
Chemical Synthesis : Alkaline conditions (pH 8.5–9.0) favor this compound formation by stabilizing the fructose enolate intermediate .
-
Microbial Fermentation : LAB strains require pH 5.5–6.0 to maintain MDH activity, while temperatures of 30–37°C prevent protein denaturation .
Byproduct Inhibition
Ethanol and glycerol, generated during microbial fermentation, inhibit MDH at concentrations >20 g/L. In situ product removal (ISPR) via electrodialysis or adsorption mitigates inhibition, improving yields by 15–20% .
Chemical Reactions Analysis
Oxidation Reactions
Mannitol undergoes oxidation under varying conditions, yielding products such as aldehydes, ketones, and acids. The reaction pathways depend on the oxidizing agent, pH, and catalysts.
Permanganate Oxidation in Acidic Media
In acidic conditions, permanganate (MnO₄⁻) oxidizes this compound to form aldehydes. The reaction is accelerated by picolinic acid promoters and micellar catalysts like sodium dodecylbenzene sulfonate (SDBS). Key findings include:
- Rate Enhancement : 2,3-dipicolinic acid (2,3-diPA) with SDBS increased reaction velocity by 120-fold compared to uncatalyzed paths .
- Mechanism : The reaction proceeds via a cyclic intermediate involving proton transfer, with hydroxyl groups in this compound facilitating electron donation .
Table 1: Kinetic Parameters for Permanganate Oxidation of this compound
Promoter | Rate Constant (k₁, s⁻¹) | Activation Energy (ΔE‡, kJ/mol) |
---|---|---|
None | 0.0021 | 113.8 |
2,3-diPA + SDBS | 0.25 | 106.5 |
Periodate Oxidation in Alkaline Media
Periodate (IO₄⁻) preferentially oxidizes this compound over sorbitol due to differences in hydroxyl group geometry (trans vs. cis). Substrate inhibition occurs at high this compound concentrations due to stable periodate-mannitol complex formation .
Key Observations :
- Rate Dependency : First-order in periodate, fractional-order in hydroxide ions .
- Product : Formaldehyde and D-arabinose (via C–C bond cleavage) .
Table 2: Comparison of Oxidation Rates (Alkaline Medium)
Substrate | Rate Constant (k₁, M⁻¹s⁻¹) |
---|---|
This compound | 0.045 |
Sorbitol | 0.012 |
Complexation Reactions
This compound forms stable complexes with borate ions, enhancing boric acid’s acidity for precise titrations .
Mechanism :
- Boric acid (H₃BO₃) reacts with this compound to form a 1:1 complex, increasing its effective acidity (pKa reduced from 9.2 to 5.5) .
- Application : Used in analytical chemistry for boron quantification .
Equation :
Inhibition of Maillard Reaction
This compound acts as a Maillard reaction inhibitor by competitively binding to amino groups, preventing glycation and food browning .
Mechanism :
- Reduces formation of advanced glycation end-products (AGEs) by 60% in model systems .
- Applications : Stabilizes protein formulations and extends shelf life of baked goods .
Radical Scavenging Activity
This compound neutralizes reactive oxygen species (ROS), including hydroxyl radicals (- OH), via hydrogen atom donation .
Key Findings :
- Efficiency : Quenches 70% of - OH radicals in vitro .
- Biological Relevance : Protects hyaluronic acid (HA) fillers from oxidative degradation in cosmetic applications .
Equation :
Scientific Research Applications
Reduction of Intracranial Pressure
Mannitol is primarily used to reduce intracranial pressure (ICP) associated with cerebral edema. It works by creating an osmotic gradient that draws water out of the brain tissue into the bloodstream, thereby alleviating pressure within the cranial cavity. This application is crucial in conditions such as traumatic brain injury and stroke .
Management of Intraocular Pressure
In ophthalmology, this compound is utilized to decrease intraocular pressure in patients with glaucoma or during ocular surgeries. The compound's ability to increase plasma osmolality leads to fluid movement from the eye into the vascular system, effectively lowering pressure .
Renal Protection and Diuresis
This compound promotes diuresis in acute kidney injury (AKI) by preventing tubular obstruction and facilitating the excretion of toxic substances. It is particularly effective in the oliguric phase of renal failure, helping to maintain renal function during critical periods .
Cystic Fibrosis Treatment
Recently, this compound has been approved as an adjunct therapy for cystic fibrosis in adults. The inhaled form of this compound helps improve pulmonary function by altering airway surface liquid properties, enhancing mucociliary clearance .
Clinical Studies on Intracranial Pressure
A study demonstrated that this compound effectively reduced ICP in patients with severe traumatic brain injury. Patients receiving this compound showed a significant decrease in ICP compared to those receiving standard care alone .
Efficacy in Cystic Fibrosis
Clinical trials have shown that inhaled this compound significantly improves lung function and reduces exacerbations in cystic fibrosis patients. The osmotic effect enhances mucus clearance, which is vital for respiratory health in these patients .
Summary Table of this compound Applications
Application | Mechanism of Action | Clinical Relevance |
---|---|---|
Reduction of Intracranial Pressure | Osmotic gradient draws water from brain to bloodstream | Essential for managing traumatic brain injuries and strokes |
Management of Intraocular Pressure | Increases blood plasma osmolality to reduce eye pressure | Important in glaucoma treatment and ocular surgeries |
Renal Protection | Promotes diuresis and prevents tubular obstruction | Critical in acute kidney injury management |
Cystic Fibrosis Treatment | Alters airway surface liquid properties | Enhances lung function and reduces respiratory exacerbations |
Mechanism of Action
Fluvastatin Sodium works by blocking the liver enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which facilitates an important step in cholesterol synthesis . This inhibition leads to a decrease in the production of cholesterol in the body, thereby reducing the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .
Comparison with Similar Compounds
Mannitol vs. Sorbitol
Physicochemical Properties :
- Both are isomers (C₆H₁₄O₆), but sorbitol is hygroscopic, whereas this compound is non-hygroscopic .
- This compound has a lower solubility (13% w/v at 20°C) compared to sorbitol (83% w/v) .
Pharmaceutical Performance :
- In drug formulations, this compound’s non-hygroscopicity ensures tablet stability, while sorbitol is prone to moisture-induced degradation .
- This compound’s spray-dried forms (e.g., Parteck®M 100) enable faster drug release (e.g., carvedilol) compared to crystalline this compound or lactose due to higher surface area and sorbitol content .
Clinical Use :
- This compound, however, is FDA-approved for reducing intracranial pressure .
This compound vs. Erythritol
Physicochemical Properties :
- Erythritol (C₄H₁₀O₄) is a four-carbon sugar alcohol with higher solubility (37% w/v at 20°C) and lower caloric content (0.2 kcal/g) than this compound (1.6 kcal/g) .
- Both are stable under analytical conditions (e.g., terahertz spectroscopy), but erythritol lacks polymorphism .
This compound vs. Lactose
Drug Release Profiles :
- Spray-dried this compound (Parteck®M 100) releases carvedilol faster than lactose due to smaller particle size and higher porosity. Lactose formulations exhibit higher inter-tablet variability .
- This compound avoids lactose intolerance issues, making it safer for sensitive populations .
Tablet Engineering :
- This compound provides superior compressibility and flowability compared to lactose, reducing the need for additional excipients .
Key Research Findings
Drug Delivery Performance
Clinical Efficacy in Cerebral Edema
Antioxidant Capacity
- This compound scavenges 75.6% of hydroxyl radicals at 1% concentration, outperforming rapeseed protein isolates (71.3%) but less than synthetic antioxidants like BHT .
Polymorphism and Industrial Relevance
This compound’s polymorphs (α, β, δ) influence drug release kinetics and stability:
- β-mannitol : Most stable, used in direct compression tablets.
- δ-mannitol : Higher solubility, suitable for lyophilized products.
- α-mannitol : Rare, formed under high humidity .
Biological Activity
Mannitol, a sugar alcohol (C₆H₁₄O₆), is widely recognized for its diverse biological activities, particularly in medical and microbiological applications. This article delves into the mechanisms through which this compound exerts its effects, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is a naturally occurring polyol that is commonly used as a diuretic and as an osmotic agent in various medical treatments. It is also utilized in food and pharmaceutical industries due to its sweetening properties and low caloric content. Its biological activities are primarily attributed to its role in cellular metabolism and its effects on osmotic balance.
- Osmotic Effects : this compound elevates blood plasma osmolality, promoting the flow of water from tissues into the bloodstream. This property is particularly beneficial in treating conditions such as cerebral edema and increased intracranial pressure .
- Metabolism and Energy Production : this compound is metabolized into fructose via this compound-2-dehydrogenase (M2DH), which then enters glycolytic pathways. This conversion enhances energy production, especially under stress conditions .
- Antimicrobial Properties : Recent studies have highlighted this compound's potential as an antimicrobial agent. It has been shown to enhance the efficacy of certain antibiotics against bacterial pathogens by modulating osmotic stress responses .
Case Studies
-
This compound in Serum Killing Activity :
A study demonstrated that this compound significantly increased serum killing activity against Vibrio alginolyticus. The optimal concentration for enhancing this activity was found to be 5 mM, indicating a dose-dependent response . The underlying mechanism involves the activation of glycolysis and the pyruvate cycle, which are crucial for energy metabolism during bacterial infections. -
This compound's Role in Bacterial Stress Responses :
Research on Staphylococcus aureus revealed that intracellular this compound levels influence stress tolerance and pathogenicity. A knockout strain lacking this compound-1-phosphate dehydrogenase (M1PDH) exhibited reduced virulence when treated with this compound, underscoring its importance in bacterial survival under hostile conditions . -
Effects on Corneal Toxicity :
Another study assessed the effects of this compound on corneal toxicity when combined with various preservatives. Results indicated that while this compound can enhance antimicrobial activity, its concentration must be carefully managed to avoid potential toxicity to corneal tissues .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How to determine the optimal concentration of mannitol for inducing osmotic stress in in vitro cell culture models?
- Methodological Guidance : Prepare this compound stock solutions (e.g., 1M in distilled water, sterile-filtered) and test concentrations (50–500 mM) using viability assays (e.g., MTT, Trypan Blue). Include negative controls (isotonic medium) and validate osmotic effects via osmolality measurements. Document batch-specific variations in this compound purity using pharmacopeial standards (e.g., USP guidelines for impurity limits) . Ensure reproducibility by detailing storage conditions (e.g., −20°C for long-term stability) .
Q. What methodological considerations are critical when using this compound salt agar (MSA) for selective isolation of Staphylococcus aureus in mixed microbial samples?
- Methodological Guidance : Use 7.5% NaCl and 1% this compound in MSA to inhibit non-halotolerant species. Validate selectivity by streaking control strains (e.g., S. epidermidis for negative fermentation). Incubate at 35–37°C for 18–24 hours and confirm this compound fermentation via pH indicators (yellow colonies = acid production). Avoid cross-contamination by using disposable tips and sterilizing inoculation loops between samples .
Q. How to ensure reproducibility in this compound pharmacokinetic studies across animal models?
- Methodological Guidance : Standardize administration routes (e.g., intravenous bolus vs. infusion) and doses (0.5–2 g/kg). Collect serial blood/urine samples at fixed intervals (0, 15, 30, 60 mins) and quantify this compound via HPLC-ELSD. Normalize data to body weight and glomerular filtration rate. Report ethical approvals for animal handling and anesthesia protocols .
Advanced Research Questions
Q. How to reconcile contradictory findings regarding this compound’s efficacy in reducing intracranial pressure (ICP) across clinical trials?
- Methodological Guidance : Conduct a systematic review (PRISMA guidelines) to compare trial designs, inclusion criteria (e.g., severe vs. moderate TBI), and dosing regimens. Use meta-regression to assess confounding variables (e.g., baseline ICP, co-administered hypertonic saline). Critically evaluate statistical power and bias risks (e.g., unblinded studies) using tools like ROBINS-I . Prioritize studies with direct ICP monitoring over surrogate endpoints .
Q. What experimental strategies resolve discrepancies in this compound’s reactive oxygen species (ROS)-scavenging effects between in vitro and in vivo models?
- Methodological Guidance : Compare ROS assays (e.g., DCFH-DA in cell lines vs. EPR spectroscopy in tissue biopsies). Control for extracellular this compound degradation (e.g., bacterial contamination in cell cultures) and bioavailability differences (e.g., blood-brain barrier permeability). Integrate transcriptomic data (RNA-seq) to identify off-target effects on antioxidant pathways .
Q. How to optimize this compound-based cryoprotectant formulations for stem cell preservation without inducing osmotic shock?
- Methodological Guidance : Test stepwise equilibration protocols (e.g., 0.1M increments over 30 mins) combined with dimethyl sulfoxide (DMSO). Assess post-thaw viability via flow cytometry (Annexin V/PI) and functionality (e.g., differentiation assays). Use differential scanning calorimetry to evaluate ice crystallization patterns and adjust cooling rates (1–10°C/min) .
Q. What statistical approaches address variability in pharmacokinetic data from this compound administration in heterogeneous patient populations?
- Methodological Guidance : Apply mixed-effects models (NONMEM) to account for inter-individual variability (e.g., renal function, age). Include covariates (e.g., serum creatinine) and validate models via bootstrapping. Report 90% confidence intervals for bioavailability estimates and use Bayesian methods for dose individualization .
Q. Data Analysis & Validation
Q. How to validate this compound purity in pharmacological studies when sourcing from multiple suppliers?
- Methodological Guidance : Perform compendial testing (USP/PhEur) for residual solvents (GC-MS), heavy metals (ICP-MS), and optical rotation (polarimetry). Cross-validate with NMR (1H/13C) and FTIR for structural confirmation. Batch-trace all reagents and disclose supplier-specific certificates of analysis .
Q. What bioinformatics tools integrate multi-omics data to elucidate this compound’s role in bacterial metabolism?
- Methodological Guidance : Use KEGG pathway analysis for this compound-specific catabolism (e.g., mtlD operon in E. coli). Combine RNA-seq data with CRISPR-Cas9 knockout libraries to identify fitness genes under this compound stress. Validate via metabolomics (LC-MS) to track carbon flux .
Q. Ethical & Reporting Standards
Q. How to design ethical protocols for this compound trials in pediatric populations with cerebral edema?
- Methodological Guidance : Obtain informed assent/consent with age-appropriate documentation. Use weight-adjusted dosing and monitor electrolyte imbalances (e.g., hyponatremia) via point-of-care testing. Predefine stopping criteria (e.g., serum osmolality >320 mOsm/kg) and report adverse events using CONSORT guidelines .
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
Record name | D-Mannitol | |
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Record name | DL-Mannitol | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | D-MANNITOL | |
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Record name | D-Mannitol | |
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Record name | Mannitol | |
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Record name | Mannitol | |
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Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
Record name | D-MANNITOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20585 | |
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Record name | Mannitol | |
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Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Flash Point |
greater than 300 °F (NTP, 1992) | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
Record name | D-MANNITOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mannitol | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DL-Mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannitol [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mannitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Mannitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mannitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-mannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANNITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mannitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.